molecular formula C8H15ClO3S B2858939 2-Cyclohexyloxyethanesulfonyl chloride CAS No. 1342083-49-1

2-Cyclohexyloxyethanesulfonyl chloride

Cat. No.: B2858939
CAS No.: 1342083-49-1
M. Wt: 226.72
InChI Key: DUARVZQOQSIPMT-UHFFFAOYSA-N
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Description

2-Cyclohexyloxyethanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclohexyloxy group attached to an ethanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyloxyethanesulfonyl chloride typically involves the reaction of cyclohexanol with ethanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclohexanol+Ethanesulfonyl chloride2-Cyclohexyloxyethanesulfonyl chloride+HCl\text{Cyclohexanol} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexanol+Ethanesulfonyl chloride→2-Cyclohexyloxyethanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyloxyethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids or bases can be used to catalyze the reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonothioates.

    Hydrolysis Product: The major product of hydrolysis is 2-Cyclohexyloxyethanesulfonic acid.

Scientific Research Applications

2-Cyclohexyloxyethanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyloxyethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

Uniqueness

2-Cyclohexyloxyethanesulfonyl chloride is unique due to the presence of the cyclohexyloxy group, which imparts specific steric and electronic properties. This makes it a valuable reagent for selective modifications in organic synthesis and other applications.

Properties

IUPAC Name

2-cyclohexyloxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUARVZQOQSIPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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